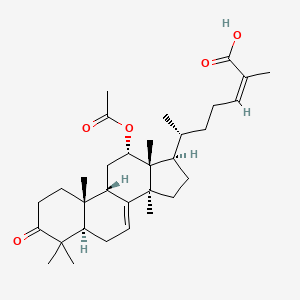
3-(Cyanomethyl)-4-nitropyridine1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE is a heterocyclic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a cyanomethyl group at the 3-position and a nitro group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE typically involves the nitration of 3-(CYANOMETHYL)PYRIDINE followed by oxidation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position. The resulting nitro compound is then oxidized using hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide.
Industrial Production Methods
On an industrial scale, the production of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 3-(AMINOMETHYL)-4-NITROPYRIDINE 1-OXIDE.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The cyanomethyl group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(CYANOMETHYL)-4-NITROPYRIDINE: Lacks the N-oxide group, resulting in different chemical reactivity and biological activity.
4-NITROPYRIDINE 1-OXIDE: Lacks the cyanomethyl group, leading to different applications and properties.
3-(CYANOMETHYL)-PYRIDINE: Lacks both the nitro and N-oxide groups, making it less reactive and less bioactive.
Uniqueness
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE is unique due to the presence of both the cyanomethyl and nitro groups, as well as the N-oxide functionality. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H5N3O3 |
|---|---|
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
2-(4-nitro-1-oxidopyridin-1-ium-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5N3O3/c8-3-1-6-5-9(11)4-2-7(6)10(12)13/h2,4-5H,1H2 |
Clé InChI |
MXSTZXROZYYYGB-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CC(=C1[N+](=O)[O-])CC#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


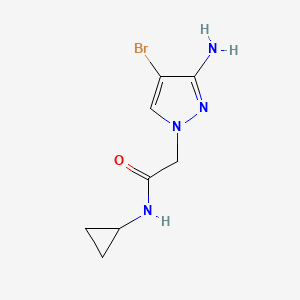
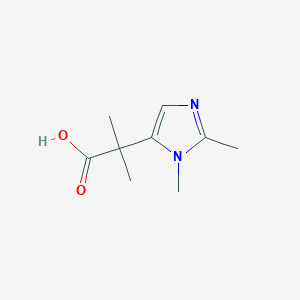
![1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066910.png)
![2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride](/img/structure/B13066914.png)
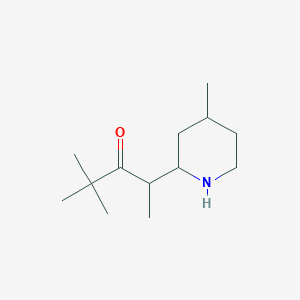
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
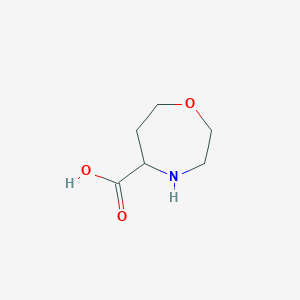

![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
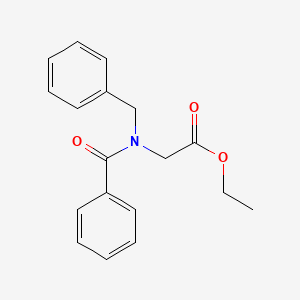
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
